1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid
Description
Chemical Name: 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic Acid CAS Number: 1020722-14-8 Molecular Formula: C₁₄H₁₈FNO₄S Molecular Weight: 315.36 g/mol Key Properties:
- Boiling Point: 544.0 ± 50.0°C (predicted)
- Density: 1.333 ± 0.06 g/cm³ (predicted)
- pKa: 4.39 ± 0.20
- Hazard Class: Xi (Irritant)
This compound features a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 4-(ethylsulfonyl)-2-fluorophenyl moiety. The ethylsulfonyl group is a strong electron-withdrawing substituent, while the fluorine atom at the ortho position introduces steric and electronic effects.
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-fluorophenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-2-21(19,20)11-5-6-13(12(15)8-11)16-7-3-4-10(9-16)14(17)18/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYGQEIXBNRNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid (CAS Number: 1020722-14-8) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₄H₁₈FNO₄S
- Molecular Weight : 315.36 g/mol
- Structure : The compound consists of a piperidine ring substituted with an ethylsulfonyl and a fluorophenyl group, which may influence its biological interactions.
Research indicates that compounds similar to this compound may act on specific neurotransmitter receptors, particularly those involved in the regulation of dopaminergic pathways. The compound's structural features suggest it could interact with various receptors, potentially modulating neurotransmission and exhibiting neuroprotective effects.
Affinity for Receptors
The compound is hypothesized to exhibit affinity for the NK(1) receptor, which is implicated in pain modulation and neurogenic inflammation. In vitro studies have shown that derivatives of similar structures can act as antagonists at this receptor, suggesting a potential therapeutic role in pain management.
Metabolism and Pharmacokinetics
The metabolic pathways of compounds related to this compound have been studied using advanced techniques such as UPLC-MS/MS. These studies reveal that the compound is likely metabolized primarily in the liver, with significant excretion occurring via bile rather than urine, indicating a complex metabolic fate that may influence its bioavailability and efficacy.
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Half-Life | TBD (to be determined) |
| Major Metabolites | TBD |
Case Studies and Research Findings
- Neuroprotective Effects : A study examining similar piperidine derivatives found that they exhibited protective effects against neurotoxicity induced by oxidative stress in neuronal cell cultures. This suggests that this compound may have therapeutic potential in neurodegenerative diseases.
- Pain Management : In a preclinical model of chronic pain, analogs of this compound demonstrated significant analgesic effects when administered systemically. These findings support further investigation into the analgesic properties of this compound.
- Antidepressant Activity : Some studies have linked similar compounds to antidepressant-like effects in animal models, possibly through modulation of serotonergic pathways. This opens avenues for exploring the compound's potential in treating mood disorders.
Scientific Research Applications
Pharmacological Applications
-
Drug Development :
- The compound is being researched for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to be evaluated as a candidate for various receptor targets, including the NK(1) receptor, which is implicated in pain and anxiety disorders .
- Preclinical studies have indicated that derivatives of piperidine compounds can exhibit potent activity against specific biological targets, suggesting that 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid may also possess similar properties .
- Biochemical Studies :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Study 1: NK(1) Receptor Antagonism
A series of piperidine derivatives were screened for NK(1) receptor antagonism, with some compounds demonstrating high affinity and selectivity. The introduction of substituents like ethylsulfonyl and fluorophenyl was found to enhance binding affinity, indicating that modifications can lead to improved therapeutic profiles .
Case Study 2: Metabolic Stability
Research has focused on the metabolic pathways of similar piperidine compounds, revealing that the presence of sulfonyl groups can influence metabolic stability and bioavailability. This insight is crucial for the development of effective therapeutic agents based on the piperidine scaffold.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Ethylsulfonyl vs. Nitro and Chlorophenyl Groups
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic Acid
- CAS : 951624-93-4
- Molecular Formula : C₁₄H₁₇N₂O₆S
- Molecular Weight : 341.37 g/mol
- pKa : 4.38 ± 0.20
- Key Differences: Replaces the fluorine atom with a nitro group (-NO₂), enhancing electron-withdrawing effects and molecular weight. The nitro group increases reactivity in electrophilic substitution reactions but may reduce metabolic stability compared to fluorine. Global supplier distribution (6 suppliers) suggests broader industrial or research applications compared to the fluoro analog (2 suppliers) .
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate
- Molecular Formula: C₁₄H₁₈ClNO₄S
- Molecular Weight : 331.81 g/mol
- Key Differences: Substitutes ethylsulfonyl with chlorophenylsulfonyl and carboxylic acid with an ethyl ester. Chlorine, a moderate electron-withdrawing group, offers distinct electronic effects compared to fluorine or nitro .
Positional Isomerism: Piperidine Carboxylic Acid Derivatives
1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic Acid
- CAS : 356522-47-9
- Molecular Formula : C₁₂H₁₄N₂O₆S
- Molecular Weight : 314.32 g/mol
- Key Differences :
1-(2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic Acid
- Molecular Formula : C₂₀H₂₀N₄O₄S
- Molecular Weight : 412.47 g/mol
- Key Differences: Carboxylic acid at position 4 of the piperidine.
Functional Group Modifications: Carboxylic Acid vs. Ester Derivatives
Ethyl 1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate
- Molecular Formula : C₂₀H₂₄F₃N₅O₂
- Molecular Weight : 447.44 g/mol
- Key Differences: Replaces carboxylic acid with an ethyl ester, increasing lipophilicity.
Electronic Effects
- Ethylsulfonyl vs. Nitro : Both are strong electron-withdrawing groups, but nitro derivatives exhibit higher reactivity in electrophilic environments. Fluorine, being less electron-withdrawing, offers metabolic stability .
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic size and lower electronegativity compared to fluorine alter steric and electronic profiles, impacting binding interactions .
Data Table: Key Structural and Property Comparisons
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | pKa | Key Feature(s) |
|---|---|---|---|---|---|---|
| Target Compound | 1020722-14-8 | C₁₄H₁₈FNO₄S | 315.36 | 4-Ethylsulfonyl, 2-Fluoro | 4.39 | Carboxylic acid at piperidine-3 |
| 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic Acid | 951624-93-4 | C₁₄H₁₇N₂O₆S | 341.37 | 4-Ethylsulfonyl, 2-Nitro | 4.38 | Enhanced reactivity, higher MW |
| Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate | - | C₁₄H₁₈ClNO₄S | 331.81 | 4-Chlorophenylsulfonyl, Ethyl ester | - | Increased lipophilicity |
| 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic Acid | 356522-47-9 | C₁₂H₁₄N₂O₆S | 314.32 | 3-Nitrophenylsulfonyl, Piperidine-2 | - | Positional isomerism |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
- Starting from a fluorinated aromatic precursor, such as 2-fluoro-4-nitrophenyl derivatives.
- Substitution with a piperidine derivative bearing suitable functional groups.
- Subsequent sulfonylation and carboxylation steps.
Preparation of 2-Fluoro-4-nitrophenyl derivative:
Commercially available or synthesized via nitration of fluorobenzene derivatives.Nucleophilic substitution:
The piperidine derivative, often protected at nitrogen (e.g., tert-butyloxycarbonyl (Boc) protected), reacts with the aromatic electrophile under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF) at elevated temperatures (80–120°C).Sulfonylation:
The aromatic amino group is sulfonylated with ethylsulfonyl chloride in the presence of a base such as triethylamine, typically at room temperature or slightly elevated temperatures, to introduce the ethylsulfonyl group.Cyclization and Carboxylation:
The intermediate undergoes cyclization to form the piperidine ring, followed by oxidation or carboxylation to introduce the carboxylic acid at the 3-position, often via oxidative cleavage or via a directed lithiation followed by CO₂ quenching.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Aromatic substitution | K₂CO₃, aromatic halide | DMF | 80–120°C | High regioselectivity |
| Sulfonylation | Ethylsulfonyl chloride | Toluene or dichloromethane | RT to 50°C | Excess base to neutralize HCl |
| Cyclization | Appropriate base (e.g., NaH) | DMF or THF | 0–50°C | Under inert atmosphere |
| Carboxylation | CO₂ or oxidative conditions | - | RT to 50°C | Controlled to avoid over-oxidation |
Mitsunobu Reaction-Based Resolution and Functionalization
Based on patent CN110922354A, a chemical resolution method involves stereoselective formation of the enantiomer via Mitsunobu reaction:
- Step 1: React racemic cis-1,4-disubstituted piperidine with chiral 1-phenethyl alcohol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) at -20°C to 90°C.
- Step 2: Separate diastereomeric intermediates via silica gel chromatography.
- Step 3: Hydrogenate to obtain enantiomerically pure compounds.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Mitsunobu reaction | Triphenylphosphine, DIAD | THF or 1,4-dioxane | -20°C to 90°C | Stereoselective formation |
| Separation | Chromatography | Silica gel | RT | Diastereomer separation |
| Hydrogenation | H₂, Pd/C | Ethanol or methanol | 0–50°C | Stereochemical retention |
This approach allows for the enantioselective synthesis of the desired R-enantiomer with high stereochemical purity.
Post-Functionalization and Final Assembly
Following the core synthesis, the final steps involve:
Introduction of the carboxylic acid group:
Via oxidation of a primary alcohol precursor or direct carboxylation using CO₂ under pressure in the presence of a base or catalyst.Purification:
Typically via recrystallization or preparative HPLC to ensure high purity of the final compound.
Data Table Summarizing Key Preparation Methods
| Method | Key Reagents | Main Features | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Aromatic halides, piperidine derivatives | Regioselective, straightforward | High yield, scalable | Requires activated aromatic intermediates |
| Mitsunobu Resolution | Chiral alcohols, PPh₃, DIAD | Stereoselective, enantiomeric purity | High stereocontrol | Multi-step, chromatography-intensive |
| Oxidative Carboxylation | CO₂, bases | Direct introduction of carboxylic acid | Mild conditions | Requires CO₂ pressure equipment |
Research Findings and Notes
- The synthesis route involving Mitsunobu reaction is notable for enabling enantioselective synthesis directly from racemic mixtures, as disclosed in patent CN110922354A, offering a more efficient alternative to chiral chromatography.
- The nucleophilic aromatic substitution route is favored for its simplicity and scalability, especially suitable for industrial production.
- The final functionalization steps are optimized to maintain stereochemical integrity and maximize yield, often involving mild oxidation or carboxylation under neutral or slightly basic conditions.
Q & A
Basic: What are the key synthetic routes for 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of piperidine-carboxylic acid derivatives typically involves sulfonylation and fluorophenyl substitution. For example, in analogous compounds (e.g., ethyl-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate), sulfonyl chloride reacts with a piperidine precursor under alkaline conditions (pH 10–11 maintained via Na₂CO₃), followed by neutralization and recrystallization from ethanol . Key factors include:
- pH Control : Ensures optimal nucleophilic substitution.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.
- Purification : Recrystallization or column chromatography resolves stereochemical impurities.
Basic: What analytical methods are recommended for characterizing this compound’s purity and stereochemistry?
Methodological Answer:
High-performance liquid chromatography (HPLC) with a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) is effective for purity analysis . For stereochemical confirmation:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the absence of diastereomers.
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.
- Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns).
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
Refer to GHS classifications for analogous piperidine derivatives:
- Acute Toxicity (H302) : Use fume hoods and wear nitrile gloves.
- Eye Irritation (H319) : Employ safety goggles and face shields.
- First Aid : Immediate rinsing with water for skin/eye contact; medical consultation required if ingested .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Integrated Computational-Experimental Design (ICReDD’s approach) combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal conditions:
- Reaction Path Search : Identifies low-energy pathways for sulfonylation and fluorophenyl coupling.
- Solvent Screening : COSMO-RS simulations predict solvent effects on yield.
- Experimental Validation : High-throughput screening validates computational predictions, reducing trial-and-error cycles .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions may arise from impurities or assay variability. Mitigation strategies include:
- Orthogonal Assays : Combine enzyme inhibition studies with cell-based assays (e.g., IC₅₀ comparisons).
- Batch Reproducibility Testing : Analyze multiple synthesis batches via HPLC and LC-MS to rule out impurity-driven effects.
- Meta-Analysis : Statistically compare published data using tools like ANOVA to identify outliers or methodological biases .
Advanced: What strategies improve the compound’s solubility for in vitro studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water gradients (e.g., 10% DMSO) to enhance aqueous solubility.
- Salt Formation : React the carboxylic acid group with sodium bicarbonate to form a water-soluble sodium salt.
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
Advanced: How can reaction scalability be achieved without compromising stereochemical integrity?
Methodological Answer:
- Flow Chemistry : Continuous reactors maintain consistent temperature/pH, reducing side reactions.
- Catalyst Optimization : Immobilized catalysts (e.g., Pd/C for coupling reactions) enhance recyclability and reduce metal leaching.
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
